REACTION_CXSMILES
|
[F:1][C:2]([F:24])([F:23])[C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([O:12][CH:13]([CH3:18])[C:14]([NH:16][CH3:17])=O)=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>O>[F:1][C:2]([F:23])([F:24])[C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([O:12][CH:13]([CH3:18])[CH2:14][NH:16][CH3:17])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1 |f:1.2.3.4.5.6,7.8,9.10|
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Name
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α-[4-(4-trifluoromethylphenoxy)-phenoxy]-N-methylpropionamide
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Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(OC2=CC=C(OC(C(=O)NC)C)C=C2)C=C1)(F)F
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.8 mL
|
Type
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solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred until a white precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 18 hours
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Duration
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18 h
|
Type
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CUSTOM
|
Details
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formed
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Type
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CUSTOM
|
Details
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to absorb water
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Type
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FILTRATION
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Details
|
the mixture was filtered
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Type
|
WASH
|
Details
|
The filter cake was washed thoroughly with ethyl ether
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Type
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CUSTOM
|
Details
|
The combined filtrate and ethyl ether washings was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
affording an oil which
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Type
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CUSTOM
|
Details
|
crystallized
|
Type
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DISSOLUTION
|
Details
|
accordingly the solid was dissolved in 300 ml of ethyl ether
|
Type
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ADDITION
|
Details
|
1.5 g of lithium aluminum hydride was added portionwise to this solution
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
chilled to about 0° C. while water (1.5 ml), aqueous (15% by weight), sodium hydroxide (1.5 ml) and water (4.5 ml)
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Type
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ADDITION
|
Details
|
were successively added
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred until a white precipitate
|
Type
|
CUSTOM
|
Details
|
separated out
|
Type
|
ADDITION
|
Details
|
Magnesium sulfate was added
|
Type
|
FILTRATION
|
Details
|
the mixture then filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with methylene chloride
|
Type
|
WASH
|
Details
|
The combined filtrate and washing
|
Type
|
CUSTOM
|
Details
|
was evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(OC2=CC=C(OC(CNC)C)C=C2)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |